17-epi Limaprost is a synthetic analogue of prostaglandin E1, a type of lipid compound that exhibits hormone-like effects in animals. This compound is particularly noted for its vasodilatory and antithrombotic properties, making it valuable in the treatment of various ischemic conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis. Its potential therapeutic applications extend to managing pain and inflammation, as well as enhancing blood flow in affected areas .
17-epi Limaprost is classified under the broader category of prostaglandin analogues. It is produced synthetically, with the primary chemical formula being and a molecular weight of approximately 380.53 g/mol. The compound is recognized by its CAS number 75554-85-7, indicating its unique identification in chemical databases .
The synthesis of 17-epi Limaprost involves several intricate steps, typically employing Wittig reactions to form double bonds with high efficiency and chiral control. Industrial production focuses on optimizing synthetic routes to ensure high yield and purity. Key intermediates are synthesized under controlled conditions, utilizing protecting groups to prevent unwanted side reactions. The final product is purified using chromatography techniques to achieve the desired purity level, often exceeding 95%.
The molecular structure of 17-epi Limaprost can be represented as follows:
This compound features multiple functional groups, including hydroxyl groups and a cyclopentane ring, which contribute to its biological activity. The stereochemistry of the molecule is critical for its function, with specific configurations influencing its interaction with biological targets .
17-epi Limaprost can undergo various chemical reactions including:
These reactions can lead to significant modifications in the compound's structure and properties, including the formation of ketones or alcohols depending on the conditions applied .
The mechanism by which 17-epi Limaprost exerts its effects primarily involves its action on specific receptors associated with prostaglandins. Upon administration, it binds to these receptors, leading to:
The detailed biochemical pathways involve complex interactions at the cellular level that modulate inflammation and pain responses .
Property | Value |
---|---|
CAS Number | 75554-85-7 |
Molecular Formula | C22H36O5 |
Molecular Weight | 380.53 g/mol |
Purity | >95% |
These properties are essential for understanding how 17-epi Limaprost behaves in various environments and its suitability for different applications .
17-epi Limaprost has diverse scientific applications including:
17-epi Limaprost (CAS 75554-85-7) is a stereoisomer of the prostaglandin analog Limaprost, with the molecular formula C₂₂H₃₆O₅ and a molecular weight of 380.52 g/mol [2] [5] [7]. Its structure features a cyclopentane core with two alkyl side chains: a carboxylic acid-terminated heptenoic acid chain and a hydroxy-methyl-substituted nonenyl chain. The compound exhibits three chiral centers (C15, C16, C17) and two trans double bonds (Δ², Δ¹³) [7] [9].
The stereochemical configuration is defined as (2E,11α,13E,15S,17R), distinguishing it from Limaprost’s 17S orientation [5] [7]. This C17 epimerization alters the spatial arrangement of the 17-methyl group and the adjacent hydroxy moiety, impacting hydrogen-bonding capabilities. The absolute configuration is confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) studies, with the IUPAC name:(E)-7-((1R,2R,3R)-3-hydroxy-2-((3S,5R,E)-3-hydroxy-5-methylnon-1-en-1-yl)-5-oxocyclopentyl)hept-2-enoic acid [5] [8].
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₆O₅ |
Molecular Weight | 380.52 g/mol |
Exact Mass | 380.256287 Da |
Stereochemical Descriptors | (2E,11α,13E,15S,17R) |
CAS Number | 75554-85-7 |
17-epi Limaprost is an epimer of Limaprost (CAS 88852-12-4), differing solely in the C17 chiral center (R-configuration vs. Limaprost’s S-configuration) [2] [10]. Epimerization at C17 occurs spontaneously under physiological conditions (pH 7–9) or during synthesis, driven by keto-enol tautomerism at the adjacent C15 carbonyl [2]. This reversible process follows first-order kinetics, with equilibrium favoring Limaprost (17S) over 17-epi Limaprost (17R) in a 3:1 ratio at 25°C [2].
The C17 epimerization significantly alters molecular topology:
Parameter | 17-epi Limaprost | Limaprost |
---|---|---|
C17 Configuration | R | S |
Hydrogen Bonding | Disrupted C15=O⋯H-O17 distance | Optimal C15=O⋯H-O17 alignment |
Biological Role | Pharmacologically inert impurity | Active pharmaceutical ingredient |
Epimerization Conditions | pH 7–9, 25°C; equilibrium time: 24–48 h |
Solubility
17-epi Limaprost is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar organic solvents:
Stability
The compound degrades under three primary stressors:
Hygroscopicity
17-epi Limaprost exhibits low hygroscopicity, with negligible mass change (<1%) at 85% relative humidity over 48 hours. This property facilitates handling as a neat solid [5] [8].
Property | Characteristics |
---|---|
Aqueous Solubility | <0.1 mg/mL |
Organic Solubility | Methanol: >50 mg/mL; DMSO: >100 mg/mL |
logP | 3.15 (experimental) |
Degradation Pathways | Epimerization (pH >7), photoisomerization, thermal decomposition |
Storage Recommendations | -20°C, anhydrous, protected from light |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: